molecular formula C17H23N7O4 B2822968 N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 673452-34-1

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2822968
CAS No.: 673452-34-1
M. Wt: 389.416
InChI Key: ZWXCODBHEAEFPV-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with a nitro group and various functional groups including a methoxyphenyl and a morpholin-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving a suitable diketone and a guanidine derivative.

    Substitution Reactions: The methoxyphenyl and morpholin-4-yl ethyl groups are introduced via nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the nitro group can participate in redox reactions, while the morpholin-4-yl ethyl group may enhance binding affinity to certain proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-methoxyphenyl)-N2-[2-(piperidin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a morpholine ring in the same molecule is relatively rare and can lead to unique reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-27-13-4-2-12(3-5-13)20-16-14(24(25)26)15(18)21-17(22-16)19-6-7-23-8-10-28-11-9-23/h2-5H,6-11H2,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCODBHEAEFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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